molecular formula C12H15NO3Si B13685611 [(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane

[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane

Cat. No.: B13685611
M. Wt: 249.34 g/mol
InChI Key: SVAXMBLZFNALGA-UHFFFAOYSA-N
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Description

[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane is a silicon-containing aromatic compound featuring a trimethylsilyl-protected ethynyl group attached to a 2-methoxy-5-nitrophenyl backbone. The molecule’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) substituents, which influence its reactivity and applications in cross-coupling reactions or as a precursor in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is performed between 2-methoxy-5-nitroiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as triethylamine or diisopropylamine. The reaction mixture is heated to a temperature range of 50-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through desilylation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used for desilylation.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of 2-methoxy-5-aminophenyl derivatives.

    Substitution: Formation of ethynyl derivatives with various functional groups.

Scientific Research Applications

[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of [(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo cycloaddition reactions, while the nitro group can be reduced to an amino group, which can further participate in nucleophilic substitution reactions. The trimethylsilyl group provides stability and can be selectively removed under specific conditions to reveal the reactive ethynyl moiety.

Comparison with Similar Compounds

2.1 Structural and Substituent Analysis

The table below compares [(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane with structurally related compounds, focusing on substituent effects, synthesis yields, and reaction conditions:

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Reaction Conditions
This compound 2-Methoxy, 5-Nitro ~265.3 (estimated) N/A Likely Sonogashira coupling
Compound 37 () 3-Bromo,5-Methyl 341.3 56 GP1 method, column chromatography
Compound 38 () 3-Fluoro 272.4 51 GP1 method
Compound 39 () 4-Fluoro, 4-Tolyl 224.3 98 GP1 method
12g () 2,6-Difluoro, 4-n-Propyl 332.2 85.7 Pd(0)/CuI, Ar, 16h RT

Key Observations:

  • Substituent Effects: The nitro group in the target compound is strongly electron-withdrawing, which may reduce reactivity in coupling reactions compared to electron-donating groups (e.g., methyl in Compound 37) . However, nitro groups can stabilize intermediates in certain oxidative coupling pathways.
  • Steric and Electronic Influences: Compound 39’s high yield (98%) suggests that para-substituted, less sterically hindered groups (e.g., tolyl) favor efficient coupling, whereas meta-substituted halogens (e.g., bromo in Compound 37) lower yields (56%) due to steric or electronic deactivation .
  • Catalytic Systems: The Pd(0)/CuI system in achieved 85.7% yield for a difluoro-substituted compound, indicating that halogen position and catalyst choice significantly impact efficiency.
2.3 Physical and Chemical Properties
  • For example, 5-Methoxy-2-trimethylsilyloxy-acetophenone ( ) has a polar acetophenone backbone, suggesting similar solubility challenges for the target compound.
  • Stability: Trimethylsilyl groups are typically hydrolytically stable but cleavable under acidic or basic conditions. The nitro group may render the compound sensitive to reduction, limiting its use in reductive environments.

Research Findings and Implications

  • Yield Optimization: The high yield of Compound 39 (98%) suggests that para-substituted, electron-neutral groups (e.g., tolyl) are ideal for coupling. In contrast, nitro groups may require tailored catalysts (e.g., Pd/ligand systems) to mitigate electronic deactivation.
  • Applications in Catalysis: ’s difluoro compound and ’s boron-containing derivative highlight the versatility of ethynylsilanes in synthesizing conjugated materials or pharmaceutical intermediates. The target compound’s nitro group could enable applications in nitroarene reduction or as a directing group in C–H functionalization.

Biological Activity

[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological activity, and associated research findings, including case studies and data tables.

Synthesis

The synthesis of this compound typically involves the coupling of 2-methoxy-5-nitrophenylacetylene with trimethylsilyl chloride. The reaction conditions are crucial for achieving high yields and purity of the final product. Various methods have been explored to optimize the synthesis, including solvent selection and temperature control.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through its effects on various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human ovarian cancer cells by inducing apoptosis and cell cycle arrest.

Key Findings:

  • Cell Lines Tested: MDA-MB-231 (breast cancer), HT-29 (colon cancer), and MG-63 (osteosarcoma).
  • Mechanism of Action: The compound appears to induce reactive oxygen species (ROS) generation, leading to oxidative stress and subsequent apoptosis in cancer cells.

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Induction of apoptosis
HT-2910Cell cycle arrest
MG-6312ROS generation

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on specific enzymes relevant to cancer progression. In particular, it has shown promise as an inhibitor of carbonic anhydrase isoforms, which are often overexpressed in tumors.

Table 2: Enzyme Inhibition Data

Enzyme TypeInhibition (%)Concentration Tested (µM)
hCA IX8550
hCA II6050
hCA XII7050

Case Study 1: Ovarian Cancer

A study investigated the effects of this compound on ovarian cancer cell lines. The results indicated significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptotic markers such as cleaved caspase-3.

Case Study 2: Hypoxic Conditions

Research has demonstrated that the compound exhibits enhanced activity under hypoxic conditions typical of tumor microenvironments. Under these conditions, the inhibition of cell growth was more pronounced compared to normoxic environments, suggesting a potential therapeutic advantage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for [(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves Sonogashira coupling or modified Ullmann reactions between halogenated 2-methoxy-5-nitrophenyl derivatives and trimethylsilyl acetylene. Key steps include:

  • Use of inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Solvent selection (e.g., dichloromethane or THF) to balance reactivity and solubility .
  • Catalytic systems: Pd(PPh₃)₄/CuI for coupling reactions, with cesium fluoride (CsF) as a base in some protocols .
  • Yield optimization via temperature control (0–50°C) and extended reaction times (12–24 hrs) .

Q. What purification techniques are recommended for isolating this compound?

  • Methodology :

  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients (5–20% EtOAc) resolves silane byproducts .
  • Recrystallization : Use cold methanol or ethanol to precipitate pure product .
  • Filtration and drying : Post-reaction, aqueous workup (e.g., brine wash) followed by anhydrous Na₂SO₄ drying ensures moisture-free product .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃), nitro (-NO₂), and trimethylsilyl (-Si(CH₃)₃) groups. DMSO-d₆ or CDCl₃ are preferred solvents .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
  • FT-IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1250 cm⁻¹ (Si-C) validate structural integrity .

Advanced Research Questions

Q. How do electronic effects of the nitro and methoxy substituents influence reactivity in cross-coupling reactions?

  • Methodology :

  • The nitro group is electron-withdrawing, enhancing electrophilicity at the phenyl ring for nucleophilic substitutions. The methoxy group donates electron density via resonance, stabilizing intermediates.
  • Computational studies (DFT) can model charge distribution to predict regioselectivity .
  • Experimental validation: Compare reaction rates with analogs lacking substituents .

Q. What strategies mitigate air/moisture sensitivity during handling?

  • Methodology :

  • Storage : Under argon in flame-sealed ampoules or Schlenk flasks .
  • Inert gloveboxes : For weighing and reaction setup (O₂ < 0.1 ppm, H₂O < 0.1 ppm) .
  • Quenching protocols : Use anhydrous ethanol to decompose residual silane reagents post-reaction .

Q. How can contradictory solvent effects in published procedures be resolved?

  • Case Study : Conflicting reports on using polar (DMF) vs. non-polar (toluene) solvents for coupling reactions.

  • Hypothesis Testing : Screen solvents under standardized conditions (fixed catalyst loading, temperature).
  • Data Analysis : Correlate solvent dielectric constant with yield to identify optimal polarity .

Q. What computational tools predict the compound’s behavior in photochemical applications?

  • Methodology :

  • TD-DFT : Simulate UV-Vis spectra to assess π→π* transitions in the aryl-ethynyl system .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) for drug delivery studies .

Q. How does the trimethylsilyl group impact stability under acidic/basic conditions?

  • Methodology :

  • Hydrolysis studies : Expose the compound to HCl/NaOH gradients (0.1–5 M) and monitor decomposition via TLC/GC-MS.
  • Kinetic analysis : Compare half-lives with desilylated analogs to quantify protective effects .

Q. What alternative protecting groups can replace trimethylsilyl without compromising reactivity?

  • Methodology :

  • Screening : Test tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups in model reactions.
  • Steric/electronic analysis : Use Hammett constants and Tolman cone angles to rationalize performance .

Q. How can NMR data discrepancies between batches be troubleshooted?

  • Methodology :
  • Impurity profiling : Use 2D NMR (COSY, HSQC) to detect byproducts like oxidized ethynyl groups .
  • Deuterated solvent effects : Test if solvent choice (CDCl₃ vs. DMSO-d₆) shifts peaks due to hydrogen bonding .

Properties

Molecular Formula

C12H15NO3Si

Molecular Weight

249.34 g/mol

IUPAC Name

2-(2-methoxy-5-nitrophenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C12H15NO3Si/c1-16-12-6-5-11(13(14)15)9-10(12)7-8-17(2,3)4/h5-6,9H,1-4H3

InChI Key

SVAXMBLZFNALGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C#C[Si](C)(C)C

Origin of Product

United States

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